molecular formula C16H23N3O B2430188 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1448130-98-0

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2430188
CAS No.: 1448130-98-0
M. Wt: 273.38
InChI Key: PQTAOYLNMXWLKP-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a unique structure combining an indazole moiety with a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common method starts with the preparation of the indazole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .

Following the formation of the indazole core, the next step involves the alkylation of the indazole nitrogen with a suitable alkyl halide to introduce the methyl group. This is typically achieved using methyl iodide in the presence of a base like potassium carbonate .

The final step involves the coupling of the alkylated indazole with cyclohex-3-enecarboxylic acid chloride to form the desired carboxamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h2-3,12H,4-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTAOYLNMXWLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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